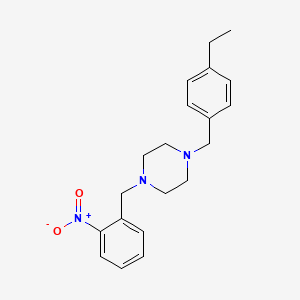![molecular formula C18H14N2O2 B5813653 N-[2-(aminocarbonyl)phenyl]-2-naphthamide](/img/structure/B5813653.png)
N-[2-(aminocarbonyl)phenyl]-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(aminocarbonyl)phenyl]-2-naphthamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. For “this compound”, these specific properties are not available in the searched resources .作用機序
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-2-naphthamide involves its inhibition of PARP, which is involved in the repair of DNA damage. By inhibiting PARP, this compound can lead to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including inhibition of DNA repair, induction of apoptosis, modulation of inflammation and immune response, and neuroprotection. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of N-[2-(aminocarbonyl)phenyl]-2-naphthamide is its potent inhibition of PARP, which makes it a useful tool for studying the role of PARP in various cellular processes. Additionally, its ability to sensitize cancer cells to DNA damage makes it a promising candidate for combination therapy with chemotherapy and radiation therapy. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-[2-(aminocarbonyl)phenyl]-2-naphthamide, including the development of more potent and selective PARP inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and the exploration of its use in combination therapy with other drugs. Additionally, further studies are needed to better understand the mechanisms underlying its neuroprotective and anti-inflammatory effects.
合成法
The synthesis of N-[2-(aminocarbonyl)phenyl]-2-naphthamide involves the reaction of 2-naphthoyl chloride with 2-aminobenzamide in the presence of a base, such as triethylamine. The resulting compound is then purified through a series of recrystallizations to yield a white crystalline solid with a melting point of 223-225°C.
科学的研究の応用
N-[2-(aminocarbonyl)phenyl]-2-naphthamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment by sensitizing cancer cells to DNA damage. Additionally, it has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, as well as anti-inflammatory properties in models of sepsis and arthritis.
Safety and Hazards
特性
IUPAC Name |
N-(2-carbamoylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c19-17(21)15-7-3-4-8-16(15)20-18(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHAZYWIRKMHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

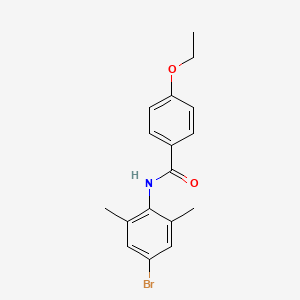

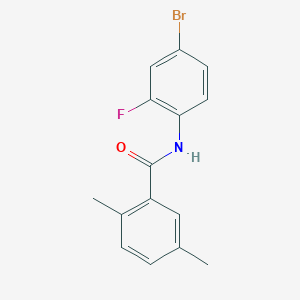
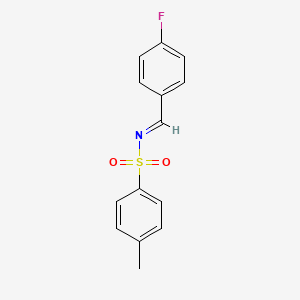
![4-[(4-acetylbenzyl)oxy]benzaldehyde](/img/structure/B5813613.png)
![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5813622.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
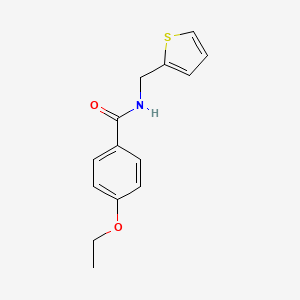
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)

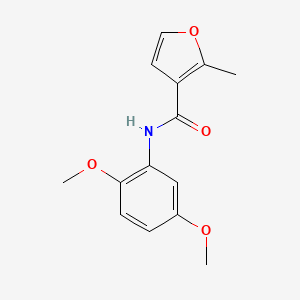
![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)
